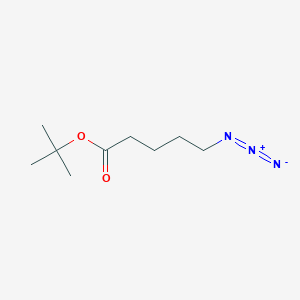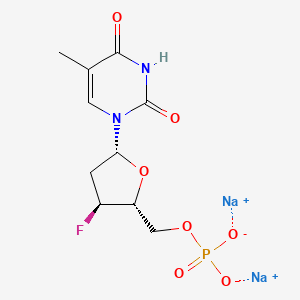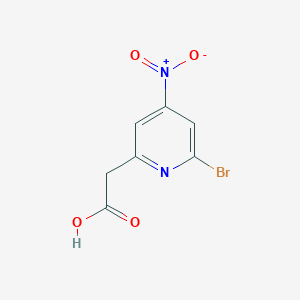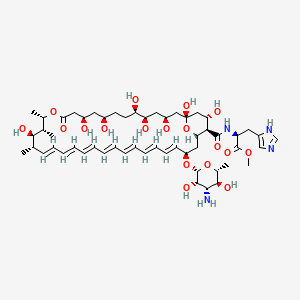![molecular formula C9H9ClN2O3 B15293972 Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate](/img/structure/B15293972.png)
Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate is a chemical compound with the molecular formula C9H9ClN2O3. It is a derivative of pyridine and is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is particularly significant as an intermediate in the synthesis of other complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate typically involves the condensation reaction between ethyl oxalyl chloride and 2-amino-3-chloropyridine in the presence of a solvent such as acetonitrile . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The industrial production process is designed to be environmentally friendly and cost-effective, ensuring the compound’s availability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, amines, and oxo compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate involves its interaction with specific molecular targets. In the case of its use as an intermediate in the synthesis of Edoxaban, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug. Edoxaban functions as a direct inhibitor of Factor Xa, a key enzyme in the coagulation cascade, thereby preventing blood clot formation .
Comparación Con Compuestos Similares
Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate can be compared with other similar compounds, such as:
Ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate: This compound has a similar structure but with the chlorine atom at a different position on the pyridine ring.
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate: This compound has an amino group instead of an oxo group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable intermediate in various synthetic pathways .
Propiedades
Fórmula molecular |
C9H9ClN2O3 |
|---|---|
Peso molecular |
228.63 g/mol |
Nombre IUPAC |
ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate |
InChI |
InChI=1S/C9H9ClN2O3/c1-2-15-9(14)8(13)12-7-6(10)4-3-5-11-7/h3-5H,2H2,1H3,(H,11,12,13) |
Clave InChI |
IWPAKRXSPVNEDZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)NC1=C(C=CC=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B15293892.png)

![4-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine](/img/structure/B15293898.png)





![3-(3-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B15293933.png)





